molecular formula C8H6F3NO B1394898 1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one CAS No. 749257-78-1

1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one

Cat. No. B1394898
M. Wt: 189.13 g/mol
InChI Key: DOZJVJQXOFNIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one is a complex compound with the CAS Number: 749257-78-1 . It has a molecular weight of 189.14 .


Synthesis Analysis

The synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one and its derivatives has been a topic of interest in recent years . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one is characterized by the presence of a fluorine atom and a pyridine in their structure . This compound contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one has been shown to be useful in reactions involving nucleophilic substitution, electrophilic addition, nucleophilic aromatic substitution, and coupling reactions .


Physical And Chemical Properties Analysis

1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Anticonvulsant and Analgesic Activity

  • A study by Kamiński et al. (2015) synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives with 1-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-one as a precursor. These compounds demonstrated anticonvulsant activity in animal models of epilepsy, particularly effective against maximal electroshock (MES) seizures, suggesting their potential use in treating epilepsy, especially therapy-resistant epilepsy (Kamiński et al., 2015).

  • Another research by Lobo et al. (2015) synthesized 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides and tested their effects on a pathological pain model in mice. Some compounds showed significant anti-hyperalgesic action and anti-edematogenic effects, comparable to Celecoxib, indicating their potential as new analgesic agents (Lobo et al., 2015).

  • Bonacorso et al. (2016) reported on 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines showing significant analgesic effect in a mice pain model, particularly one compound which showed promising results in an arthritic pain model, suggesting its potential as a scaffold for new analgesic drugs (Bonacorso et al., 2016).

Imaging and Diagnostic Agents

  • Lisic et al. (1999) explored 99mTc(L-L)3+ complexes containing ether analogs of 1,2-bis(dimethylphosphino)ethane for potential use in myocardial perfusion imaging. One of the ligands, 99mTc(MMPE)3+, exhibited favorable myocardial imaging characteristics in animal models, indicating potential applications in cardiac imaging (Lisic et al., 1999).

  • The study of the radiosynthesis, photoisomerization, biodistribution, and metabolite analysis of 11C-PBB3 by Hashimoto et al. (2014) indicated its clinical utility as a PET probe for in vivo imaging of tau pathology in the human brain, useful in diagnosing and studying neurodegenerative disorders (Hashimoto et al., 2014).

Safety And Hazards

The safety information available indicates that 1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one is associated with some hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" .

Future Directions

The demand for 1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one and its derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5(13)7-6(8(9,10)11)3-2-4-12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZJVJQXOFNIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695112
Record name 1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one

CAS RN

749257-78-1
Record name 1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-cyano-3-trifluoromethylpyridine (179 g; 1.04 mol) and THF (1200 mL) are combined in a 5.0 liter flask and cooled with and ice and salt mixture. 3.0 M MeMgI/Et2O (694 mL) is added drop wise over a period of 90 minutes while maintaining the inside temperature of the reaction mixture below 5° C. After the addition, the reaction mixture is stirred at 0° C. for another 30 minutes, and is then slowly poured over 3.0 kg of crushed ice in a 12 liter vessel with stirring (6° C.). The undissolved magnesium salts from the original reaction vessel are quenched with ice (750 g) and transferred to the 12 liter vessel. The resulting mixture is acidified with 6.0 N aq. HCl to pH 2.0 and stirred for 30 minutes at <10° C. The mixture is then extracted with EtOAc (5×1 liters), and the combined extracts are washed with brine (1.5 liters) and dried with Na2SO4 (500 g). The dried extract is filtered and concentrated in vacuum at 40° C. to afford a dark brown oil. The crude product is distilled under vacuum to give 2-acetyl-3-trifluoromethylpyridine as a clear pale yellow liquid.
Quantity
179 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
MeMgI Et2O
Quantity
694 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dissolve 2-cyano-3-trifluoromethylpyridine (30.0 g, 0.174 moles) in anhydrous THF (200 mL) under N2 atmosphere and cool in an ice bath. Add drop wise 3.0 M MeMgI in diethyl ether (120 ml, 0.348 mol) to the reaction mixture and stir in an ice bath for 30 minutes. Pour the reaction mixture over ice cold water, acidify the mixture with 2.0 N aq. HCl to pH 2 to 3. Extract the reaction mixture with EtOAc (3×300 mL) and dry over anhydrous MgSO4. Filter, concentrate under vacuum to afford crude product. Purify the crude product by vacuum distillation to afford desired 2-acetyl-3-trifluoromethylpyridine as colorless oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.